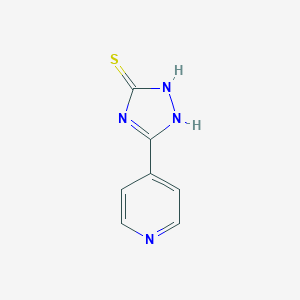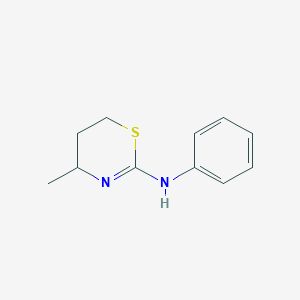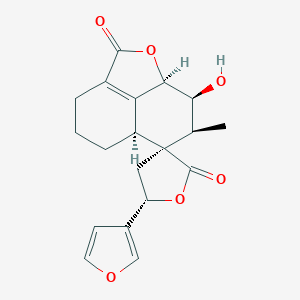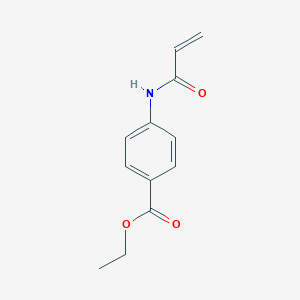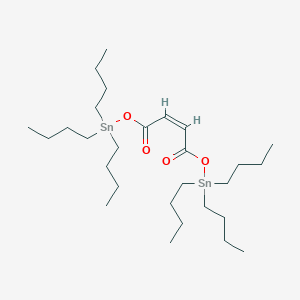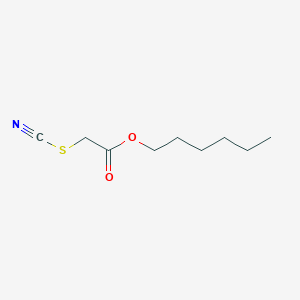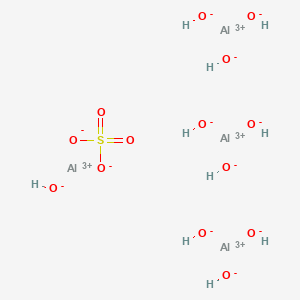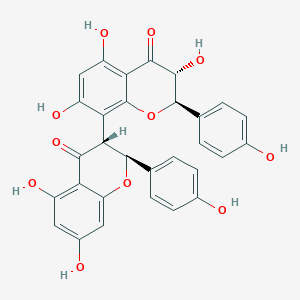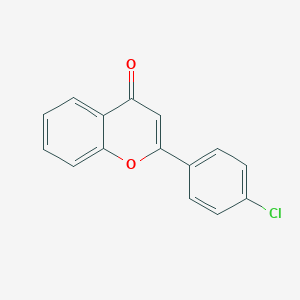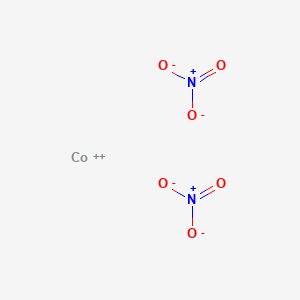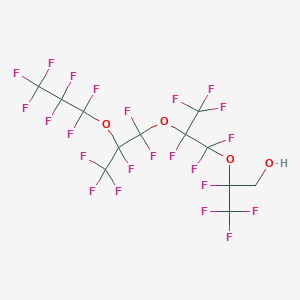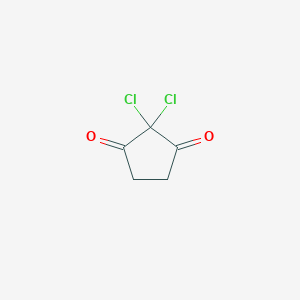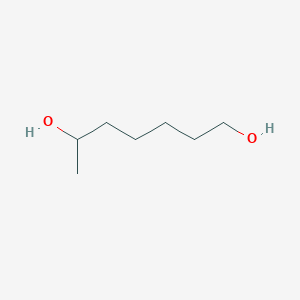
1,6-Heptanediol
Vue d'ensemble
Description
1,6-Heptanediol is an organic compound with the formula C7H16O2 . It is a colorless water-soluble solid . It is widely used for industrial polyester and polyurethane production . It can improve the hardness and flexibility of polyesters as it contains a fairly long hydrocarbon chain .
Synthesis Analysis
1,6-Heptanediol is prepared by the hydrogenation of adipic acid or its esters . Laboratory preparation could be achieved by reduction of adipates with lithium aluminium hydride, although this method is impractical on a commercial scale .
Molecular Structure Analysis
The molecular formula of 1,6-Heptanediol is C7H16O2 . It has an average mass of 132.201 Da and a mono-isotopic mass of 132.115036 Da .
Chemical Reactions Analysis
As 1,6-Heptanediol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,6-Heptanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .
Physical And Chemical Properties Analysis
1,6-Heptanediol has a density of 0.9±0.1 g/cm3 . Its boiling point is 241.6±8.0 °C at 760 mmHg . The enthalpy of vaporization is 55.6±6.0 kJ/mol .
Applications De Recherche Scientifique
Chiral Auxiliary in Organic Synthesis : 1,6-Heptanediol, specifically in its optically pure form, serves as a chiral auxiliary. Sugimura et al. (1990) describe the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary, by modifying Raney nickel catalysts (Sugimura et al., 1990).
Effect on Chromatin in Living Cells : In cell biology, 1,6-Heptanediol has been used to study chromatin dynamics. Itoh et al. (2021) found that it rapidly immobilizes and condenses chromatin in living human cells, suggesting its utility in understanding chromatin-related processes (Itoh et al., 2021).
Synthesis from Biomass : Xiao et al. (2016) explored the synthesis of 1,6-Hexanediol from 5-hydroxymethylfurfural (HMF), a biomass derivative, using a double-layered catalyst system. This research contributes to the development of sustainable methods for producing industrial chemicals (Xiao et al., 2016).
Polymer Precursor Production : Buntara et al. (2012) conducted catalyst screening studies on converting 1,2,6-hexanetriol to 1,6-hexanediol, an important precursor for the polyester industry. This research highlights its role in polymer manufacturing (Buntara et al., 2012).
Enzyme Activity Impairment : Düster et al. (2021) discovered that 1,6-Hexanediol, commonly used in phase separation studies, can impair kinase and phosphatase activities. This finding is significant for its implications in biochemical research (Düster et al., 2021).
Dielectric Properties in Ternary Mixtures : Hanna et al. (1996) investigated the dielectric properties of ternary mixtures involving 1,6-hexanediol, relevant in the study of molecular interactions in solutions (Hanna et al., 1996).
Metabolism in Rats : Serve et al. (1994) studied the metabolism of 4-methylheptane in rats, identifying various metabolites including 4-methyl-1,6-heptanediol. This research is relevant for understanding the metabolic pathways of similar compounds (Serve et al., 1994).
Ruthenium Complex Catalysis : Shim et al. (1993) explored the catalytic reaction of diols, including 1,6-hexanediol, with secondary amines using ruthenium complexes. This research contributes to the field of catalysis (Shim et al., 1993).
Biomass Conversion for Production : Kim et al. (2021) developed a strategy for producing 1,6-hexanediol from cellulose, offering insights into sustainable production methods for this chemical (Kim et al., 2021).
Solubility and Thermodynamics : Zhang et al. (2017) investigated the solubility of 1,6-Hexanediol in various solvents, providing valuable data for its application in chemical processes (Zhang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
heptane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLNXPQGUMNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Heptanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



